molecular formula C24H32N6O4 B2711895 ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate CAS No. 851939-08-7

ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2711895
CAS No.: 851939-08-7
M. Wt: 468.558
InChI Key: FUZDJVGQYUNEFY-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a purine derivative, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors such as guanine or adenine. These reactions often involve alkylation, oxidation, and cyclization steps.

    Attachment of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the purine derivative reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.

    Coupling of the Purine and Piperazine Derivatives: The purine derivative and the piperazine ring are coupled through a nucleophilic substitution reaction, often using a base like sodium hydride to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the purine or benzyl positions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the oxidized positions.

    Reduction: Formation of alcohols or amines at the reduced positions.

    Substitution: Formation of substituted piperazine or benzyl derivatives.

Scientific Research Applications

Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to study purine metabolism and its effects on cellular processes.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit purine metabolism enzymes, leading to altered nucleotide levels and affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[7-(benzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate: Similar structure but lacks the 2,5-dimethyl groups on the benzyl ring.

    Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}morpholine-1-carboxylate: Similar structure but contains a morpholine ring instead of a piperazine ring.

Uniqueness

The presence of the 2,5-dimethylbenzyl group and the piperazine ring in ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate provides unique steric and electronic properties that can enhance its interactions with biological targets, potentially leading to improved therapeutic efficacy and selectivity.

Properties

IUPAC Name

ethyl 4-[[7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-6-34-24(33)29-11-9-28(10-12-29)15-19-25-21-20(22(31)27(5)23(32)26(21)4)30(19)14-18-13-16(2)7-8-17(18)3/h7-8,13H,6,9-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZDJVGQYUNEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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